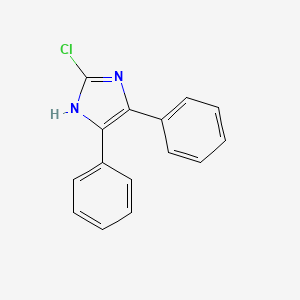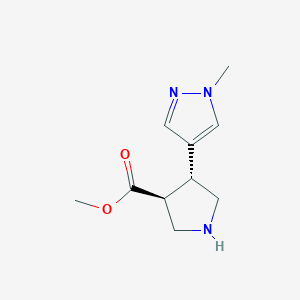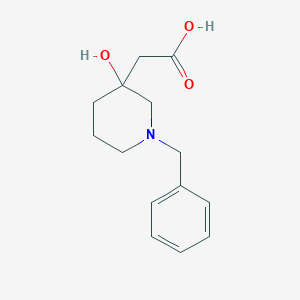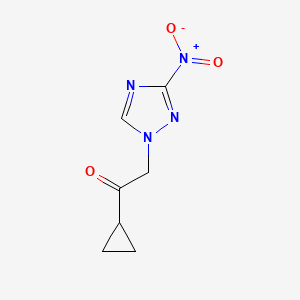
2-chloro-4,5-diphényl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Applications De Recherche Scientifique
2-Chloro-4,5-diphenyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets due to their versatile chemical structure . For instance, some imidazole derivatives have been found to interact with Phe311, Tyr313, and Arg312 .
Mode of Action
It is known that imidazole derivatives can form hydrophobic interactions with their targets . This interaction can lead to changes in the target’s function, potentially leading to the observed biological effects.
Biochemical Pathways
Imidazole derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of aldehydes with benzyl and ammonium acetate in the presence of a catalyst such as zinc(II) dichloride. The reaction conditions are mild and can tolerate various functional groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.
Cyclization Reactions: The compound can form additional rings through intramolecular cyclization.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted imidazoles.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Comparaison Avec Des Composés Similaires
4,5-Diphenyl-1H-imidazole: Lacks the chloro group, resulting in different reactivity and applications.
2-Chloro-1H-imidazole:
Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propriétés
IUPAC Name |
2-chloro-4,5-diphenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYWCNMQQRVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2535963.png)



![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2535971.png)

![1-(3-Chlorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2535973.png)

![(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2535975.png)




